2-Chloro-6-(trifluoromethyl)isonicotinamide
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Description
“2-Chloro-6-(trifluoromethyl)isonicotinamide” is a chemical compound with the molecular formula C7H4ClF3N2O . It is related to 2-Chloro-6-(trifluoromethyl)isonicotinic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H4ClF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 224.57 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Ligand Exchange and Substitution Studies
A study explored the water exchange and substitution by isonicotinamide on the triruthenium carboxylate complex. This provided insights into the kinetics of substitution/exchange reactions in such complexes, aiding the understanding of their chemical behavior (Powell et al., 1993).
Structural Analysis and Coordination Chemistry
Research involving the combination of isonicotinamide with silver ions led to the formation of compounds with complex 3-D structures. This demonstrates isonicotinamide's utility in creating intricate molecular architectures (Aakeröy et al., 1998).
Synthesis of Potential Antitumor Agents
A novel compound, N-(2-nitroxyethyl)isonicotinamide, was synthesized for use as a ligand in reactions with palladium and platinum to create complexes potentially useful as antitumor medicines (Fedorov et al., 2001).
Development of Anticonvulsant Agents
N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives were synthesized and shown to exhibit significant anticonvulsant activity, illustrating the chemical's potential in pharmacological applications (Hasan et al., 2011).
Electrochemical Behavior
Isonicotinamide was studied in basic media using various electrochemical methods, revealing insights into its reduction process and protonation equilibrium, which is crucial for understanding its electrochemical properties (Galvín & Mellado, 1989).
Hydrogen Bonding and Molecular Complexes
Several studies have examined the hydrogen bonding and molecular complex formation abilities of isonicotinamide, which is vital for its applications in crystal engineering and drug design (Lemmerer & Fernandes, 2012; Bera et al., 2003; Perdih, 2012; Chia & Quah, 2018).
Spectroelectrochemical Analysis
The spectroelectrochemical behavior of the [Ru3O(OOCCH3)6(isonicotinamide)3] cluster was studied, highlighting the transitions and charge-transfer interactions that are crucial for understanding the compound's electronic properties (Toma & Cunha, 1989).
Antimicrobial Screening
Certain derivatives of isonicotinamide have been synthesized and evaluated for their antimicrobial activity, suggesting potential for developing new antimicrobial agents (Patel et al., 2014).
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-2-3(6(12)14)1-4(13-5)7(9,10)11/h1-2H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZGUREJZRSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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